Benzoic acid, (trifluoromethoxy)-, barium salt (9CI)

Description

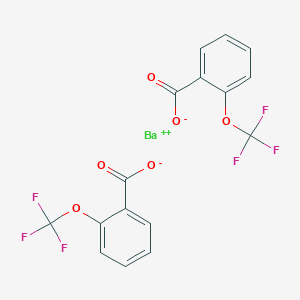

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) is a barium-containing derivative of benzoic acid substituted with a trifluoromethoxy (–OCF₃) group. The trifluoromethoxy substituent introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and thermal stability. Barium salts of aromatic acids are typically ionic solids with low aqueous solubility due to the large, charge-dense Ba²⁺ ion . This compound is structurally related to materials used in liquid crystals and pigments, where fluorine-containing groups enhance thermal and chemical resistance .

Properties

IUPAC Name |

barium(2+);2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H5F3O3.Ba/c2*9-8(10,11)14-6-4-2-1-3-5(6)7(12)13;/h2*1-4H,(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLDHBUPRZZTAB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OC(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])OC(F)(F)F.[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BaF6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, (trifluoromethoxy)-, barium salt (9CI) typically involves the reaction of benzoic acid derivatives with barium salts under controlled conditions. One common method is the reaction of (trifluoromethoxy)benzoic acid with barium hydroxide or barium chloride in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, (trifluoromethoxy)-, barium salt (9CI) involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The barium ion may also play a role in the compound’s overall activity and stability.

Comparison with Similar Compounds

Structural Analogs: Barium Salts of Substituted Benzoic Acids

Barium Salt of 2-[(2-Hydroxy-3,6-Disulfo-1-Naphthalenyl)Azo]Benzoic Acid (C.I. Pigment Red 60)

- Structure : Contains azo and sulfonate groups in addition to the benzoate backbone.

- Properties: Used as a pigment due to its intense color and stability. The sulfonate groups improve water solubility compared to non-sulfonated barium salts, but the barium ion still limits solubility in polar solvents .

- Applications : Industrial pigments (e.g., coatings, plastics) .

Benzoic Acid, 3-Fluoro-, Sodium Salt (9CI)

- Structure : Sodium salt with a single fluorine substituent.

- Properties : Higher aqueous solubility than barium salts due to the smaller Na⁺ ion. The fluorine substituent enhances acidity (pKa ~2.7 vs. ~4.2 for unsubstituted benzoic acid) .

- Applications : Intermediate in pharmaceuticals or agrochemicals .

Comparison Table: Barium vs. Sodium Salts

| Property | Benzoic Acid, (Trifluoromethoxy)-, Barium Salt | Benzoic Acid, 3-Fluoro-, Sodium Salt |

|---|---|---|

| Cation | Ba²⁺ | Na⁺ |

| Solubility in Water | Low (<0.1 g/L) | High (>100 g/L) |

| Thermal Stability | High (decomposes >300°C) | Moderate (decomposes ~200°C) |

| Typical Use | Pigments, specialty materials | Synthetic intermediates |

Fluorinated Benzoic Acid Derivatives

Benzoic Acid, 2-(Trifluoroacetyl)- (9CI)

- Structure : Contains a trifluoroacetyl (–COCF₃) group instead of trifluoromethoxy.

- Properties : The electron-withdrawing trifluoroacetyl group increases acidity (pKa ~1.5) compared to –OCF₃. Higher volatility due to the lack of ionic character .

- Applications : Fluorinated building blocks in organic synthesis .

4-((4-(Trifluoromethoxy)Phenyl)Ethynyl)Phenyl-4-(Trifluoromethoxy) Benzoate

- Structure : Ester derivative with twin –OCF₃ groups and an ethynyl linker.

- Properties: Non-ionic, liquid crystalline behavior with high thermal stability (>250°C). Used in infrared-sensitive liquid crystals .

- Synthesis : Suzuki-Miyaura coupling and esterification, similar to methods for barium salt precursors .

Comparison Table: Fluorinated Substituent Effects

| Group | Electron Effect | Acidity (pKa) | Application |

|---|---|---|---|

| –OCF₃ | Strong EWG | ~3.5 | Ionic materials, pigments |

| –COCF₃ | Very Strong EWG | ~1.5 | Synthetic intermediates |

| –F | Moderate EWG | ~2.7 | Pharmaceuticals |

Key Differences from Ester Derivatives :

Biological Activity

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Benzoic acid derivatives are known for their diverse biological activities. The trifluoromethoxy group enhances the lipophilicity and biological interactions of benzoic acid derivatives. The barium salt form may influence solubility and bioavailability, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, compounds with a trifluoromethyl substitution have shown significant activity against various bacterial strains. A study indicated that a related compound with a trifluoromethyl group exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against Streptococcus pneumoniae, demonstrating strong antibacterial properties .

Table 1: Antimicrobial Activity of Trifluoromethoxy Benzoic Acid Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Trifluoromethyl derivative | 1 | Streptococcus pneumoniae |

| C3 compound | 256 | Streptococcus pneumoniae |

| Benzyl benzoic acid analogs | Varies | Staphylococcus aureus |

Structure-Activity Relationships (SAR)

The biological activity of benzoic acid derivatives is heavily influenced by their structural modifications. In particular, the presence of electron-withdrawing groups like trifluoromethoxy enhances their potency. Studies have shown that modifications on the benzene ring can lead to significant changes in inhibition potency against target enzymes .

Key Findings:

- Functionalization : The introduction of polar groups on the benzene ring can improve inhibition potency significantly.

- Hydrophobicity : Increased hydrophobicity correlates with enhanced enzyme inhibition.

- Linker Variations : Modifying linkers between functional groups can affect the overall activity of the compound.

Case Studies

- Antimicrobial Efficacy : A study focused on modifying benzyl and benzoyl benzoic acid derivatives found that introducing electron-withdrawing groups significantly improved their antimicrobial activity against Streptococcus pneumoniae and Staphylococcus aureus. The trifluoromethyl group was particularly effective in enhancing activity .

- Enzyme Inhibition : Research on cycloalkylamide derivatives showed that the structural context surrounding the amide function plays a critical role in inhibiting human soluble epoxide hydrolase (sEH). Compounds with functionalized benzyl groups exhibited markedly better inhibition than their non-substituted counterparts .

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of Benzoic acid, (trifluoromethoxy)-, barium salt (9CI)?

To ensure purity and structural confirmation, use a combination of nuclear magnetic resonance (NMR) for functional group analysis, liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for quantifying impurities. Elemental analysis and X-ray crystallography (if crystalline) provide additional validation of composition and crystal structure. Cross-referencing data from these methods minimizes errors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid dust formation and skin contact by using chemical-resistant gloves, lab coats, and fume hoods. Ensure proper ventilation and store the compound in a sealed, dry environment. In case of spills, evacuate the area, wear PPE, and collect residues using non-reactive materials. Dispose of waste via approved hazardous waste channels to prevent environmental contamination .

Q. How can the trifluoromethoxy substituent affect the compound’s stability during experimental procedures?

The electron-withdrawing trifluoromethoxy group enhances thermal stability but may increase susceptibility to hydrolysis under acidic or alkaline conditions. Conduct stability studies using thermogravimetric analysis (TGA) and monitor degradation via HPLC under varying pH and temperature regimes .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for high yield and scalability?

Employ response surface methodology (RSM) to model reaction parameters (e.g., temperature, catalyst concentration, and reaction time). Pilot-scale synthesis in continuous flow reactors improves mixing efficiency and reduces side reactions. Purification via recrystallization or column chromatography, followed by lyophilization, ensures high purity .

Q. What strategies resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?

Cross-validate NMR and LC-MS results with isotopic labeling or heteronuclear correlation spectroscopy (e.g., HSQC). For ambiguous peaks, compare with computational predictions (DFT simulations) and confirm via X-ray diffraction. Elemental analysis resolves discrepancies in molecular composition .

Q. How can molecular docking studies elucidate the biological interactions of this compound?

Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes involved in inflammation or cancer). Validate docking results with in vitro assays, such as enzyme inhibition kinetics or surface plasmon resonance (SPR), to correlate computational predictions with experimental activity .

Q. What environmental impact assessments are required for large-scale research applications?

Conduct ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) to evaluate aquatic toxicity. Monitor biodegradability via OECD 301 guidelines and analyze bioaccumulation potential using logP values. Implement containment protocols to prevent drainage contamination .

Methodological Guidance

- For Stability Testing : Use accelerated aging studies (40°C/75% RH) with periodic HPLC sampling to predict shelf life.

- For Scalability : Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) to reduce environmental and safety risks .

- For Data Validation : Always corroborate spectral data with orthogonal methods (e.g., IR for functional groups, GC-MS for volatile byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.